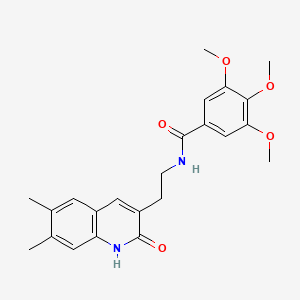

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic molecule that appears to be related to quinoline derivatives. These derivatives are known for their diverse pharmacological activities, which often make them the subject of medicinal chemistry research. The structure of the compound suggests that it may have interesting interactions with biological systems, possibly through intercalation with DNA or inhibition of specific enzymes.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents has been achieved using diazonium salts prepared from aminoazonafides as key intermediates . Similarly, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate has been carried out starting with thioacylhydrazone via cyclization of the acetylamino thioacylhydrazone . These methods could potentially be adapted for the synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-trimethoxybenzamide by modifying the starting materials and reaction conditions.

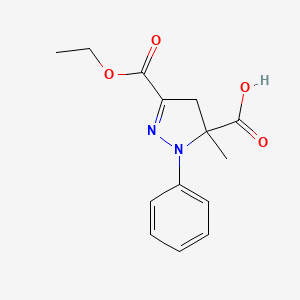

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which can interact with biological targets. The presence of substituents such as methyl and methoxy groups can significantly influence the molecule's electronic properties and, consequently, its biological activity. The specific arrangement and types of substituents on the quinoline core can be crucial for the compound's binding affinity and selectivity towards its targets .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present in the molecule. The reactivity of these compounds can be exploited to create a diverse array of analogs with potentially different biological activities. For example, the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones involves strategies such as starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or through N-protected intermediates . These reactions are important for the structural modification and optimization of quinoline-based drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can affect the compound's lipophilicity, which is an important factor for its pharmacokinetic profile. The presence of multiple methoxy groups, as seen in the compound of interest, could increase its solubility in organic solvents and possibly affect its ability to cross biological membranes .

Applications De Recherche Scientifique

Radiolabeled Benzamide Analogues for Sigma-2 Receptor Probing

Research has developed radiolabeled benzamide analogues, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, to probe sigma-2 (σ2) receptors, which are upregulated in proliferating tumor cells. These analogues demonstrate high affinity for σ2 receptors, making them useful for studying receptor distribution and function in vitro (Xu et al., 2005).

Metabolite Identification and Transporter-Mediated Excretion

The study on YM758, a novel If channel inhibitor, identified its metabolites in human urine, plasma, and feces, shedding light on the renal and hepatic excretion processes. This work contributes to understanding the pharmacokinetics of compounds with structural similarities (Umehara et al., 2009).

Synthetic Route Development for If Channel Inhibitors

A practical and scalable synthetic route for YM758 monophosphate, another If channel inhibitor, was developed, highlighting the compound's potential for treating stable angina and atrial fibrillation. This synthesis route could be adapted for related benzamide derivatives (Yoshida et al., 2014).

PET Imaging of Tumor Proliferation

The first human study of 18F-ISO-1, a cellular proliferative marker, for PET imaging of tumor proliferation in malignant neoplasms, demonstrates the compound's safety and dosimetry, correlating tumor uptake with proliferation indices. This research opens avenues for non-invasive assessment of tumor growth dynamics (Dehdashti et al., 2013).

Rh(III)-Catalyzed C-H Olefination

The Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, leading to tetrahydroisoquinolinone products, provides a method for functionalizing benzamide derivatives, potentially useful in the synthesis of pharmacologically active molecules (Rakshit et al., 2011).

Propriétés

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-13-8-16-10-15(23(27)25-18(16)9-14(13)2)6-7-24-22(26)17-11-19(28-3)21(30-5)20(12-17)29-4/h8-12H,6-7H2,1-5H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJWRDKEMASGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)

![(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3000224.png)

![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)